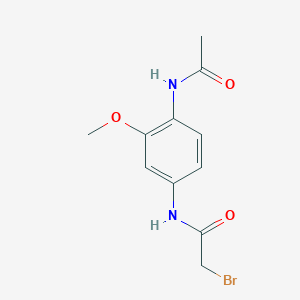![molecular formula C18H22Cl2N2O B12574232 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol CAS No. 627523-03-9](/img/structure/B12574232.png)
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol es un compuesto químico con una estructura compleja caracterizada por la presencia de un grupo fenol y múltiples grupos etilamino unidos a una porción diclorofenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol típicamente implica múltiples pasos. Un método común comienza con la reacción de 2,4-diclorofenilacetonitrilo con hidruro de litio y aluminio (LiAlH4) en éter dietílico seco bajo atmósfera de nitrógeno para producir 3,4-diclorofenetilamina . Este intermedio se somete luego a reacciones adicionales que involucran grupos etilamino para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y entornos controlados garantiza la consistencia y la pureza del producto final. Los detalles específicos sobre los métodos de producción industrial son a menudo de propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco.
Sustitución: Halógenos (por ejemplo, Cl2, Br2) en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. Los efectos del compuesto están mediados por vías que involucran la unión a estos objetivos, lo que lleva a cambios en los procesos y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
3,4-Diclorofenetilamina: Un compuesto relacionado con características estructurales similares pero menos grupos etilamino.
2,4-Diclorofenetilamina: Otro compuesto relacionado con una porción diclorofenil similar pero con diferentes patrones de sustitución.
Singularidad
4-[2-[2-[2-(2,4-Diclorofenil)etilamino]etilamino]etil]fenol es único debido a sus múltiples grupos etilamino, que le confieren propiedades químicas y biológicas distintivas. Esta complejidad estructural permite diversas interacciones con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
627523-03-9 |
|---|---|
Fórmula molecular |
C18H22Cl2N2O |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
4-[2-[2-[2-(2,4-dichlorophenyl)ethylamino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C18H22Cl2N2O/c19-16-4-3-15(18(20)13-16)8-10-22-12-11-21-9-7-14-1-5-17(23)6-2-14/h1-6,13,21-23H,7-12H2 |
Clave InChI |
ZCFPXAUIAQVDIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNCCNCCC2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
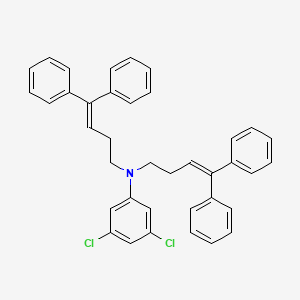

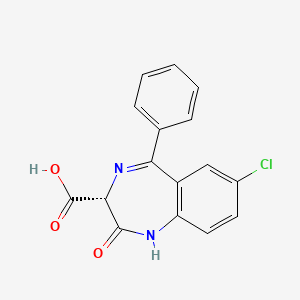
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
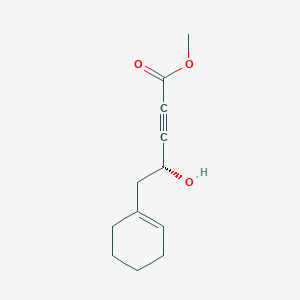
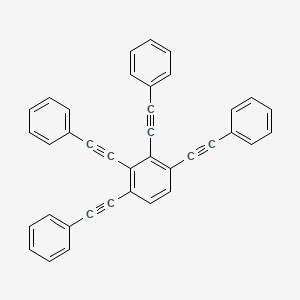
![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
